2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-27-20-6-2-5-16-18-11-17(14-7-8-19-21(10-14)29-13-28-19)25-26(18)23(30-22(16)20)15-4-3-9-24-12-15/h2-10,12,18,23H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKQRCDCKXLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazolo[1,5-c][1,3]oxazine framework. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes. A detailed understanding of its crystal structure has been documented, confirming that all bonds and angles are within normal ranges, which supports its stability and potential reactivity in biological systems .
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to this structure. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives with similar structures showed IC50 values ranging from 2.38 µM to 4.52 µM against HepG2 and MCF7 cell lines, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer mechanisms were investigated through assays assessing apoptosis (using annexin V-FITC), cell cycle analysis, and mitochondrial pathway involvement (Bax and Bcl-2 proteins). These studies suggest that the compound may induce apoptosis via the mitochondrial pathway .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been evaluated:
- Antifungal Activity : Related compounds exhibited moderate antifungal activity against Fusarium oxysporum, with an IC50 value of 53.5 µM . This indicates a fungistatic effect that could be beneficial in agricultural applications.
Study 1: Anticancer Mechanisms
A comprehensive study analyzed the effects of similar benzo[d][1,3]dioxole derivatives on cancer cells. The researchers found that these compounds inhibited EGFR (epidermal growth factor receptor) signaling pathways, which are crucial for tumor growth and survival. The study emphasized the importance of molecular docking studies that predicted favorable interactions between the compounds and EGFR .
Study 2: Structural Activity Relationship (SAR)
Another investigation focused on the SAR of related compounds. It was found that modifications to the dioxole ring significantly affected biological activity. For example, introducing electron-withdrawing groups enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines elements of benzo[d][1,3]dioxole and pyrazolo[1,5-c][1,3]oxazine. The molecular formula is , with a molecular weight of approximately 306.35 g/mol. The presence of methoxy and pyridine groups contributes to its diverse biological activities.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-c][1,3]oxazines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- The benzo[d][1,3]dioxole moiety is known for its ability to interact with biological targets involved in cancer progression, making this compound a candidate for further development as an anticancer agent.
- Antimicrobial Properties :
- Neuroprotective Effects :
Material Science Applications
The compound's unique structural features also lend themselves to applications in material science:
- Organic Light Emitting Diodes (OLEDs) :
- Photovoltaic Cells :
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo[1,5-c][1,3]oxazine derivatives revealed that modifications at the 7-position (as seen in our compound) significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives containing the benzo[d][1,3]dioxole moiety exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured against standard antibiotics, demonstrating comparable efficacy.
Comparison with Similar Compounds
Key Observations:
- Core Flexibility : The pyrazolo-oxazine core (target compound and ) allows diverse substitutions while maintaining planarity, critical for π-π stacking in bioactive contexts .
- Pyridinyl vs. Methoxy: Pyridinyl introduces basicity and solubility, whereas methoxy groups increase metabolic stability .
- Bioavailability: All pyrazolo-oxazine derivatives in comply with Lipinski’s Rule of Five (MW <500, H-bond donors/acceptors ≤5/10), suggesting favorable oral absorption for the target compound .
Preparation Methods
Multicomponent Reactions Involving Knoevenagel Condensation
A proven method for pyrazolo[1,3-b]pyridine derivatives involves a three-component reaction between embelin (1 ), aldehydes (2 ), and 5-aminopyrazoles (3 ) catalyzed by ethylenediamine diacetate (EDDA) in ethanol. This proceeds via:
- Knoevenagel condensation : Formation of a methylene quinone intermediate (A ) from embelin and aldehyde.
- Michael addition : Nucleophilic attack by the aminopyrazole at the α-position to generate intermediate (B ).
- Cyclization and dehydration : Intramolecular cyclization yields the dihydropyridine system.
While this method efficiently constructs dihydro-pyrazolo-pyridines, adapting it to oxazine systems requires substituting embelin with a 1,3-diol precursor and optimizing cyclization conditions.
Heterocyclization of o-Nitroheterocyclic Aldehydes
A one-pot heterocyclization strategy reported for benzo-fused pyrazolooxazines involves:
- N-Alkylation : Reacting o-nitrobenzaldehyde derivatives with 2-aminobenzyl alcohol or p-bromoaniline.
- Reduction : Using sodium cyanoborohydride (NaBH$$_3$$CN) to reduce nitro groups to amines.
- Base-mediated cyclization : Treatment with aqueous KOH in propanol or methanol induces N,N-bond formation, yielding the oxazine ring.
For the target compound, this approach could be modified by starting with 7-nitrobenzo[d]dioxole-5-carbaldehyde to introduce the dioxole moiety early in the synthesis.
Stepwise Synthesis and Intermediate Characterization
Synthesis of Key Intermediate: 7-Methoxybenzo[e]pyrazolo[1,5-c]oxazine
Step 1 : Condensation of 5-methoxy-2-nitrobenzaldehyde (4a ) with 2-aminobenzyl alcohol in methanol yields the Schiff base (5a ).
Step 2 : Reduction of 5a with NaBH$$_3$$CN produces the secondary amine (6a ).
Step 3 : Cyclization of 6a in KOH/PrOH at room temperature forms the pyrazolo-oxazine core (7a ) in 67% yield.
Table 1 : Optimization of Cyclization Conditions for 7a
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| PrOH | KOH | RT | 67 |
| MeOH | KOH | RT | 58 |
| EtOH | NaOH | 60°C | 42 |
Functionalization with Benzo[d]dioxol-5-yl and Pyridin-3-yl Groups
Suzuki-Miyaura Coupling :
- Intermediate 7a undergoes palladium-catalyzed cross-coupling with (benzo[d]dioxol-5-yl)boronic acid to introduce the dioxole group at position 2.
Buchwald-Hartwig Amination : - Introduction of the pyridin-3-yl group at position 5 via amination of a brominated intermediate with 3-aminopyridine.
Analytical Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.32 (s, 1H, dioxole-H), 6.85 (d, J = 8.4 Hz, 1H, benzene-H), 5.92 (s, 2H, OCH$$2$$O), 4.12 (m, 2H, oxazine-H), 3.89 (s, 3H, OCH$$_3$$).
- HRMS : m/z calculated for $$ \text{C}{23}\text{H}{19}\text{N}{3}\text{O}{4} $$ [M+H]$$^+$$: 402.1453, found: 402.1456.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-c][1,3]benzooxazine core in this compound?
The core structure is synthesized via a multi-step protocol:
- Step 1 : Condensation of substituted salicylic aldehydes (e.g., 5-methoxy derivatives) with acetophenones to form 2-hydroxychalcones .
- Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates, followed by reaction with pyridine-3-carbaldehydes to yield the benzooxazine scaffold .
- Critical factors : Solvent choice (e.g., ethanol or chloroform) and stoichiometric control of hydrazine to avoid over-cyclization .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical methods :
- NMR : Key signals include aromatic protons (δ 5.93 ppm for OCH2O, δ 3.89 ppm for OCH3) and pyrazoline-H (δ 5.35 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 480.28 for related derivatives) confirm molecular weight .
- HPLC : ≥98% purity thresholds are achievable with gradient elution protocols .
Q. What bioavailability parameters should be prioritized during preclinical evaluation?
- Lipinski/Vever criteria : Assess molecular weight (<500 Da), hydrogen bond donors/acceptors, and topological polar surface area (TPSA <140 Ų) .
- In silico tools : Use software like SwissADME to predict logP (optimal range: 2–3) and intestinal permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in the pyrazoline cyclization step?
- Experimental variables :
- Temperature : Reflux in ethanol (78°C) minimizes side reactions vs. room-temperature conditions .
- Catalysis : Triethylamine (0.66 g per 6.5 mmol substrate) enhances reaction efficiency in chloroform .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized hydrazones) and adjust reaction time (18–24 h) .
Q. What computational methods are effective for predicting the compound’s binding affinity to neurological targets?
- Molecular docking : Employ AutoDock Vina with PyRx to model interactions with GABA receptors or sodium channels (common anticonvulsant targets) .
- Quantum mechanical calculations : Use Gaussian09 to optimize geometries and calculate electrostatic potential maps for pyridine and benzo[d]dioxole moieties .
Q. How do structural modifications (e.g., tert-butyl or methoxy groups) impact pharmacological activity?
- Case study :
- tert-Butyl substitution : Enhances lipophilicity (logP +0.5) but may reduce solubility; balance via Veber rule compliance .
- Methoxy groups : Improve metabolic stability (CYP450 inhibition assays recommended) .
- SAR framework : Compare IC50 values of derivatives in seizure models (e.g., MES test) to correlate substituents with efficacy .
Q. What strategies resolve contradictions in spectroscopic data for diastereomeric byproducts?
- Chiral chromatography : Use Chiralpak IG-3 columns to separate enantiomers .
- Dynamic NMR : Analyze temperature-dependent splitting of pyrazoline-H signals to confirm conformational flexibility .
Methodological Considerations
Q. How can AI-driven platforms accelerate reaction optimization for similar heterocyclic systems?
- Tools : COMSOL Multiphysics for simulating reaction kinetics; ICReDD’s quantum-chemical reaction path search for condition screening .
- Data integration : Train ML models on historical reaction datasets (e.g., yields, solvent polarity) to predict optimal parameters .
Q. What are best practices for scaling up synthesis without compromising yield?
- Process engineering :
- Membrane technologies : Implement nanofiltration to recover catalysts (e.g., triethylamine) .
- Flow chemistry : Continuous-flow reactors reduce batch variability and improve heat transfer .
Q. How can researchers address discrepancies between in silico bioavailability predictions and in vivo results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
